molecular formula C13H10Cl3NO3S B10969609 2,4,5-trichloro-N-(4-methoxyphenyl)benzenesulfonamide

2,4,5-trichloro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B10969609
M. Wt: 366.6 g/mol
InChI Key: ZXWAPIMEFBBCSJ-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₀Cl₃NO₃S . This compound is characterized by the presence of three chlorine atoms, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-methoxyaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2,4,5-Trichloro-N-(4-methoxyphenyl)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of sulfonamide-sensitive enzymes, leading to disruption of metabolic processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

2,4,5-trichloro-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-9-4-2-8(3-5-9)17-21(18,19)13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3

InChI Key

ZXWAPIMEFBBCSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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